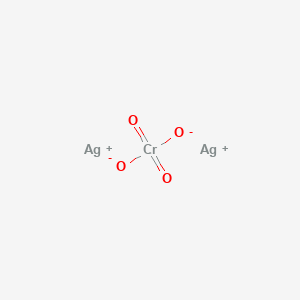
Silver chromate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Silver chromate is an inorganic compound with the chemical formula Ag₂CrO₄. It is known for its distinct reddish-brown color and is primarily used in various scientific and industrial applications. The compound is insoluble in water but dissolves in concentrated nitric acid and ammonia. This compound is recognized for its role in analytical chemistry, particularly in precipitation titrations.
Mechanism of Action
Target of Action
Silver chromate (Ag2CrO4) is an inorganic compound that primarily targets soluble chromate and silver precursor salts . The compound’s precipitation is indicative of the reaction between these targets .
Mode of Action
This compound interacts with its targets through a precipitation reaction. This reaction is significant for two uses in the laboratory: in analytical chemistry, it forms the basis for the Mohr method of argentometry, and in neuroscience, it is used in the Golgi method of staining neurons for microscopy .
Biochemical Pathways
Silver nanoparticles, which share some properties with this compound, have been shown to disrupt cellular signaling functions . This disruption can induce cell death and other cellular changes .
Pharmacokinetics
It’s known that the compound is insoluble , which could impact its bioavailability. More research is needed to fully understand the pharmacokinetics of this compound.
Result of Action
The primary result of this compound’s action is the precipitation of the compound, which is used in various laboratory methods . Additionally, this compound has been tested as a photocatalyst for wastewater treatment . In this context, the compound’s action results in the degradation of organic pollutants .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the compound’s photocatalytic activity can be affected by light exposure . Furthermore, this compound poses a hazard of toxicity, carcinogenicity, and genotoxicity, as well as environmental harm .
Biochemical Analysis
Biochemical Properties
Silver chromate plays a significant role in biochemical reactions due to its interaction with various biomolecules. It has been observed to interact with enzymes such as catalase and peroxidase, which are involved in oxidative stress responses. These interactions can lead to the modulation of enzyme activity, affecting the overall biochemical pathways in which these enzymes participate. Additionally, this compound can bind to proteins and nucleic acids, potentially altering their structure and function .
Cellular Effects
The effects of this compound on cellular processes are profound. It has been shown to influence cell signaling pathways, particularly those related to oxidative stress and apoptosis. This compound can induce the production of reactive oxygen species (ROS), leading to oxidative damage and triggering cell death pathways. This compound also affects gene expression by modulating the activity of transcription factors and other regulatory proteins, thereby influencing cellular metabolism and function .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It can bind to the active sites of enzymes, inhibiting or activating their catalytic functions. For example, this compound has been found to inhibit the activity of certain metalloproteases, which are involved in protein degradation and turnover. Additionally, this compound can interact with DNA, causing structural changes that affect gene expression and replication .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are influenced by factors such as pH, temperature, and the presence of other chemicals. Over time, this compound may degrade into other compounds, potentially altering its biochemical activity. Long-term studies have shown that prolonged exposure to this compound can lead to persistent oxidative stress and cellular damage .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound may have minimal impact on cellular function. At higher doses, it can induce significant toxic effects, including oxidative damage, inflammation, and apoptosis. Threshold effects have been observed, where a certain concentration of this compound is required to elicit a measurable biological response. Toxicity studies have highlighted the potential adverse effects of high doses of this compound, emphasizing the need for careful dosage control in experimental settings .
Metabolic Pathways
This compound is involved in various metabolic pathways, particularly those related to oxidative stress and detoxification. It interacts with enzymes such as superoxide dismutase and glutathione peroxidase, which play crucial roles in mitigating oxidative damage. These interactions can affect metabolic flux and the levels of key metabolites, influencing overall cellular metabolism .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It can be taken up by cells via endocytosis and subsequently distributed to different cellular compartments. Transporters and binding proteins may facilitate the movement of this compound within the cell, affecting its localization and accumulation. The distribution of this compound within tissues can also influence its biochemical activity and toxicity .
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. It has been observed to accumulate in specific organelles, such as mitochondria and lysosomes, where it can exert its effects on cellular processes. Targeting signals and post-translational modifications may direct this compound to these compartments, influencing its biochemical interactions and overall cellular impact .
Preparation Methods
Synthetic Routes and Reaction Conditions: Silver chromate is commonly synthesized through a double displacement reaction between silver nitrate (AgNO₃) and potassium chromate (K₂CrO₄). The reaction yields a precipitate of this compound, which can be separated through filtration. The overall reaction is as follows: [ 2AgNO₃ (aq) + K₂CrO₄ (aq) \rightarrow Ag₂CrO₄ (s) + 2KNO₃ (aq) ]
Industrial Production Methods: In industrial settings, the preparation of this compound follows the same double displacement reaction but on a larger scale. The reactants are mixed in purified water, and the resulting precipitate is filtered, washed, and dried to obtain pure this compound.
Types of Reactions:
Oxidation-Reduction Reactions: this compound can undergo redox reactions due to the presence of the chromate anion, which is a strong oxidizer.
Substitution Reactions: In the presence of certain reagents, this compound can participate in substitution reactions where the chromate anion is replaced by other anions.
Common Reagents and Conditions:
Oxidation: this compound can be reduced by strong reducing agents, leading to the formation of silver metal and chromium compounds.
Substitution: Reagents such as hydrochloric acid can lead to the formation of silver chloride and chromic acid.
Major Products:
Reduction: Silver metal (Ag) and chromium(III) compounds.
Substitution: Silver chloride (AgCl) and chromic acid (H₂CrO₄).
Scientific Research Applications
Silver chromate has several applications in scientific research:
Analytical Chemistry: It is used as an indicator in precipitation titrations, particularly in the Mohr method for chloride ion detection.
Photocatalysis: this compound is used as a photocatalyst for the degradation of organic pollutants under visible light irradiation.
Neuroscience: It is employed in the Golgi method for staining neurons, aiding in the study of neural structures.
Battery Technology: this compound is used in lithium-silver chromate batteries, which are found in artificial pacemaker devices.
Comparison with Similar Compounds
Silver chromate can be compared with other chromate compounds such as potassium chromate (K₂CrO₄) and ammonium chromate ((NH₄)₂CrO₄):
Potassium Chromate: Unlike this compound, potassium chromate is highly soluble in water and is used as a reagent in various chemical reactions.
Ammonium Chromate: Similar to potassium chromate, ammonium chromate is soluble in water and is used in analytical chemistry and as a corrosion inhibitor.
Uniqueness of this compound:
Color: this compound’s distinct reddish-brown color makes it easily identifiable.
Applications: Its use in both analytical chemistry and photocatalysis highlights its versatility.
Properties
CAS No. |
7784-01-2 |
|---|---|
Molecular Formula |
AgCrH2O4 |
Molecular Weight |
225.878 g/mol |
IUPAC Name |
dihydroxy(dioxo)chromium;silver |
InChI |
InChI=1S/Ag.Cr.2H2O.2O/h;;2*1H2;;/q;+2;;;;/p-2 |
InChI Key |
TZVCHNYNIZBXHV-UHFFFAOYSA-L |
SMILES |
[O-][Cr](=O)(=O)[O-].[Ag+].[Ag+] |
Canonical SMILES |
O[Cr](=O)(=O)O.[Ag] |
Key on ui other cas no. |
7784-01-2 |
Pictograms |
Oxidizer; Irritant; Health Hazard; Environmental Hazard |
Related CAS |
7784-02-3 ((chromic acid)H2Cr2O7-Ag(1+)[1:2]) |
Synonyms |
silver chromate |
Origin of Product |
United States |
Q1: What is the molecular formula and weight of silver chromate?
A1: this compound has the molecular formula Ag2CrO4 and a molecular weight of 331.73 g/mol.
Q2: How can I identify this compound using spectroscopic techniques?
A2: this compound can be characterized using various techniques including:
- X-ray Diffraction (XRD): This technique is used to determine the crystal structure and phase purity of this compound. [, , , , , , ]
- Micro-Raman Spectroscopy: This method provides information about the vibrational modes of the molecule and can be used to identify this compound and its interactions with other materials. []
- Energy-Dispersive X-ray Spectroscopy (EDS): Coupled with electron microscopy, EDS helps determine the elemental composition and confirm the presence of silver and chromium in the sample. [, ]
Q3: What are some notable applications of this compound?
A3: this compound finds applications in various fields:
- Electrochemistry: It serves as a cathode material in lithium-silver chromate batteries, known for their high rate capability, long shelf-life, and reliability, making them suitable for applications like implantable pacemaker devices. [, , , ]
- Analytical Chemistry: this compound is used as an indicator in chloride ion detection. Its reaction with chloride ions leads to a visible color change, allowing for quantitative analysis. [, ]
- Neuroscience: this compound plays a crucial role in the Golgi staining technique, used to visualize neurons and their intricate structures under light and electron microscopy. [, , , ]
Q4: Are there challenges associated with the stability of this compound in the Golgi staining technique?
A5: Yes, this compound impregnation in the Golgi staining method can deteriorate over time, leading to fading and fragmentation of stained structures. []
Q5: How can the stability of this compound be enhanced in Golgi-stained samples?
A6: Researchers have developed stabilization techniques using photographic developers. These developers convert the water-soluble this compound into metallic silver or other insoluble compounds, preserving the stained structures for both light and electron microscopy. [, , ]
Q6: How does the solubility of this compound vary with temperature?
A7: The solubility of this compound in water increases with temperature. Studies have determined its solubility product and thermodynamic parameters (ΔH0 and ΔS0) at different temperatures, demonstrating its temperature-dependent solubility behavior. []
Q7: What are the emerging applications of this compound in catalysis?
A8: this compound catalysts show promise in various catalytic processes, including environmental remediation and pollution control. Researchers are actively exploring different preparation methods and applications to leverage its catalytic potential. []
Q8: What are the safety considerations associated with handling this compound?
A9: this compound contains hexavalent chromium (Cr(VI)), a known carcinogen. Proper handling and disposal methods are crucial to minimize health risks and environmental contamination. [, ]
Q9: How can the environmental impact of this compound be mitigated?
A10: Researchers are investigating alternative materials and methods to reduce or replace the use of this compound in applications where its toxicity poses concerns. For example, alternative chloride ion indicators are being explored. [] Additionally, proper waste management and recycling strategies are crucial to minimize the environmental footprint of this compound. [, ]
Q10: What analytical methods are commonly employed for the quantification of this compound?
A10: Several methods are used for quantitative analysis of this compound or the products of its reactions:
- Spectrophotometry: This technique utilizes the absorbance of light at specific wavelengths to quantify chromate ions released upon the reaction of this compound with target analytes like chloride. [, ]
- Ion Chromatography: This method provides high sensitivity and selectivity for separating and quantifying ionic species, including chromate, in complex matrices. []
- Turbidimetry: This technique measures the turbidity or cloudiness of a solution caused by the presence of suspended particles, like this compound precipitates, to determine analyte concentrations. []
Q11: How is the quality of this compound ensured during its production and application?
A11: Quality control measures for this compound include:
- Synthesis Control: Carefully controlling reaction parameters during synthesis, such as temperature, concentration, and solvent, is essential to obtain this compound with desired purity and particle size. [, ]
- Analytical Method Validation: Rigorous validation of analytical methods used for quantifying this compound ensures accurate and reliable results. This involves assessing method parameters like accuracy, precision, specificity, and detection limits. [, ]
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-{[(4-methyl-2-pyridinyl)amino]carbonothioyl}-3-phenylacrylamide](/img/structure/B1207707.png)
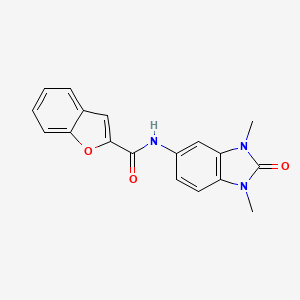
![5-(4-Bromophenyl)-4-(4-hydroxy-3-methoxyphenyl)-3-methyl-2,4-dihydropyrrolo[3,4-c]pyrazol-6-one](/img/structure/B1207712.png)
![N-[(6-methoxy-2-oxo-1H-quinolin-3-yl)methyl]-N-(4-methylphenyl)-2-oxolanecarboxamide](/img/structure/B1207713.png)
![4-(2-fluorophenyl)-5-(2-furanylmethyl)-3-(6-oxo-1-cyclohexa-2,4-dienylidene)-2,4-dihydro-1H-pyrrolo[3,4-c]pyrazol-6-one](/img/structure/B1207714.png)
![Phenyl-[4-(4-vinyl-phenyl)-thiazol-2-yl]-amine](/img/structure/B1207716.png)
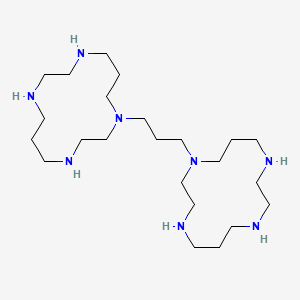

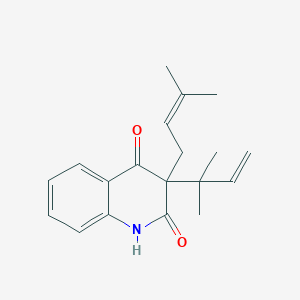
![1-(6,8-Dimethyl-2,3-dihydropyrrolo[2,3-g]quinolin-1-yl)ethanone](/img/structure/B1207721.png)
![2-[[4-[(2,4-Diaminopteridin-6-ylMethyl-Methylamino]-3,5-Difluorobenzoyl]Amino]Pentanedioic Acid](/img/structure/B1207723.png)
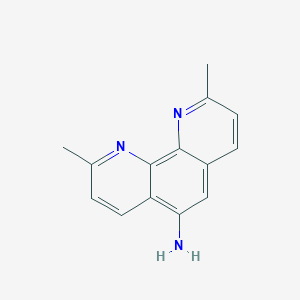
![1-(2,6-Difluorophenyl)-7-chloro-3H-thiazolo[3,4-a]benzimidazole](/img/structure/B1207727.png)
